molecular formula C9H9BrF3N B3198848 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine CAS No. 1016682-13-5

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B3198848
CAS No.: 1016682-13-5
M. Wt: 268.07 g/mol
InChI Key: XFQGIGAQJPNZSL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine is an organic compound that features a bromophenyl group and a trifluoropropanamine moiety. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, fluorine, and amine groups, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-amine: This compound has a similar structure but lacks the additional carbon in the propanamine chain, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)-3,3,3-trifluoropropan-2-amine: The position of the amine group is different, which can lead to variations in its chemical and biological properties.

    1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGIGAQJPNZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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